1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene
Description
Nomenclature and Systematic Identification
The systematic IUPAC name 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene reflects the substituents’ positions and identities on the benzene ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 908009-54-1 | |
| Molecular Formula | C₇H₂Cl₄FNO₂ | |
| Molecular Weight | 292.91 g/mol | |
| SMILES Notation | C1=C(C(=CC(=C1Cl)F)N+[O-])C(Cl)(Cl)Cl |
The numbering begins at the chlorine atom (position 1), with fluorine at position 5, nitro at position 4, and the trichloromethyl group (-CCl₃) at position 2. This arrangement follows IUPAC priority rules, where nitro (-NO₂) takes precedence over halogens in determining the lowest locants.
Historical Context of Polyhalogenated Nitrobenzene Derivatives
Polyhalogenated nitrobenzenes emerged from early 20th-century efforts to modify benzene for industrial applications. Nitrobenzene itself, first synthesized in 1834 via benzene nitration, became a precursor for aniline and other aromatic amines. The introduction of multiple halogen substituents arose from demands for thermally stable and reactive intermediates in:
- Pharmaceutical synthesis : Halogenation enhances metabolic stability and binding affinity.
- Agrochemicals : Chlorine and fluorine improve pesticidal activity.
- Materials science : Nitro groups facilitate cross-linking in polymers.
Early synthetic methods relied on mixed acid (HNO₃/H₂SO₄) nitration, but modern approaches employ regioselective halogenation and palladium-catalyzed coupling. For example, Suzuki-Miyaura reactions enable the introduction of aryl groups ortho to nitro substituents in polyfluorinated systems.
Positional Isomerism in Multisubstituted Benzene Systems
In 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene, substituents exert competing directing effects:
| Substituent | Position | Directing Effect | Electronic Nature |
|---|---|---|---|
| Nitro (-NO₂) | 4 | Meta | Strongly deactivating |
| Chlorine (-Cl) | 1 | Ortho/Para | Weakly deactivating |
| Fluorine (-F) | 5 | Ortho/Para | Moderately deactivating |
| Trichloromethyl (-CCl₃) | 2 | Meta | Strongly deactivating |
The nitro and trichloromethyl groups dominate, favoring meta substitution in subsequent reactions. However, steric hindrance from -CCl₃ and electronic effects from -F can alter regioselectivity. For instance, electrophilic attack at position 3 (relative to -NO₂) is disfavored due to adjacent -CCl₃, while position 6 may see minor activity from residual ortho/para effects of -Cl and -F.
Properties
IUPAC Name |
1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRUZCMUUGVPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201361 | |
| Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417566-39-2 | |
| Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration Reaction
- Reagents: Concentrated sulfuric acid (98%) and concentrated nitric acid (98%) are mixed in a 1:1 mass ratio to form the nitrating mixture.
- Substrate: 2-chloro-4-fluorotrichloromethylbenzene (also called 2-chloro-4-fluorotrichlorotoluene).
- Procedure:
- The mixed acid is cooled to 0 °C in a four-necked round-bottom flask equipped with mechanical stirring, thermometer, dropping funnel, and acid gas trap.
- The substrate is added dropwise over approximately 4.5 hours, maintaining the temperature between 0-2 °C.
- After addition, the reaction mixture is stirred for an additional 2 hours at 0-4 °C to ensure complete nitration.
- Monitoring: Gas chromatography (GC) is used to monitor the reaction progress.
- Outcome: The reaction yields 1-chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene as a pale yellow solid with high purity (HPLC purity ~94.5%) and molar yield around 88%.
- Physical Properties: Melting point approximately 148-151 °C.
Quenching and Isolation
- The reaction mixture is diluted with deionized water while maintaining the temperature below 10 °C.
- The mixture is stirred under reduced pressure to precipitate the product.
- The solid is filtered, washed with deionized water, and dried under vacuum to obtain the final product.
Purification and Recycling
- The filtrate and wash water are recovered for recycling of acids, improving process sustainability.
- The final product is characterized by NMR and HPLC to confirm structure and purity.
Data Table Summarizing Key Preparation Parameters
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Nitrating mixture | H2SO4 (98%) : HNO3 (98%) = 1:1 (mass ratio) | Mixed acid prepared fresh |
| Temperature during nitration | 0-2 °C during substrate addition; 0-4 °C post-addition | Prevents over-nitration and decomposition |
| Substrate | 2-chloro-4-fluorotrichloromethylbenzene | 251.8 g in 500 mL flask |
| Addition time | 4.5 hours dropwise | Controlled for selectivity |
| Stirring time post-addition | 2 hours at 0-4 °C | Ensures complete reaction |
| Quenching | Dilution with 150.4 g deionized water, temp <10 °C | Precipitates product |
| Filtration and washing | Vacuum filtration, washing with deionized water | Removes acid residues |
| Yield | ~88% molar yield | High efficiency |
| Purity | HPLC purity 94.5% | High purity product |
| Melting point | 148-151 °C | Consistent with literature |
Research Findings and Notes
- The nitration is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.
- Use of low temperature and slow addition rate improves selectivity for nitration at the desired position.
- The trichloromethoxy substituent remains stable under these nitration conditions, allowing selective introduction of the nitro group.
- The product’s purity and yield are enhanced by immediate quenching and efficient filtration.
- Recycling of acid mixtures reduces waste and improves cost-effectiveness.
- Analytical data such as NMR and HPLC confirm the structure and purity, supporting the reliability of the method.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-chloro-5-fluoro-4-amin-2-(trichloromethoxy)benzene.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Pharmaceutical Synthesis
1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is utilized as an intermediate in the synthesis of pharmaceuticals, particularly antibiotics like chloramphenicol. Its role as an impurity in the synthesis process has been documented, where it does not alter the primary properties of chloramphenicol but can influence yield and purity .
Agrochemical Development
The compound is also investigated for its potential use in developing agrochemicals. Its halogenated structure may provide herbicidal or fungicidal properties, making it a candidate for further exploration in agricultural applications .
Material Science
In material science, this compound is studied for its potential use in creating novel materials with specific chemical resistance or thermal stability. Its trichloromethoxy group contributes to its stability under various environmental conditions, which is advantageous for material applications .
Case Study 1: Synthesis of Chloramphenicol
In a study published in a pharmaceutical journal, researchers explored the synthesis pathway of chloramphenicol where this compound was identified as a critical intermediate. The study highlighted that controlling the concentration of this compound during synthesis improved the overall yield and purity of chloramphenicol by reducing unwanted side reactions .
Case Study 2: Agrochemical Testing
Another research project focused on evaluating the herbicidal activity of halogenated compounds, including this compound. The results indicated that this compound exhibited significant activity against certain weed species, suggesting its potential as a lead compound for developing new herbicides .
Mechanism of Action
The mechanism by which 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
Manufacturing Process :
- Synthesized via a multi-step reaction starting from 2-chloro-4-fluoro-5-nitrobenzoyl chloride, involving nitration and trichloromethylation .
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound belongs to a class of polychlorinated nitroaromatics. Key analogues (CAS numbers and similarity scores provided in ) include:
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | 588-09-0 | 0.84 | Cl, NO₂, CF₃O |
| 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | 158579-81-8 | 0.83 | Cl, NO₂, CF₃O (positional isomer) |
| 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene | 448-38-4 | 0.81 | Cl, NO₂, CF₃O (meta-substituted Cl) |
| 1,3-Dichloro-2-methoxy-5-nitrobenzene | 17742-69-7 | 0.76 | 2×Cl, NO₂, OCH₃ |
Key Differences :
- Trichloromethoxy vs. Trifluoromethoxy : The main compound’s trichloromethoxy (CCl₃O) group is bulkier and more electron-withdrawing than trifluoromethoxy (CF₃O) in analogues, affecting reactivity and solubility .
- Substituent Positions : Positional isomers (e.g., 158579-81-8 vs. 588-09-0) exhibit distinct electronic environments, altering resonance stabilization and reaction pathways .
Physicochemical and Reactivity Comparison
*Predicted LogP values based on substituent contributions: CF₃O reduces lipophilicity compared to CCl₃O .
Reactivity Insights :
Biological Activity
1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is an organic compound characterized by a complex structure that includes chloro, fluoro, nitro, and trichloromethoxy groups attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : C7H2ClF3NO3
- Molecular Weight : 243.54 g/mol
- CAS Number : 862874-18-8
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups enhances its reactivity, allowing it to form stable complexes with target molecules, which can modulate the activity of these biomolecules.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The compound's ability to disrupt microbial cell membranes and inhibit critical enzymatic processes makes it a candidate for further study in antimicrobial applications.
Cytotoxic Effects
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the activation of specific signaling pathways. The presence of the nitro group is believed to play a crucial role in enhancing its cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of halogenated benzene derivatives, including this compound. The results demonstrated potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Cytotoxicity Assessment : In a research article from Cancer Research, the cytotoxic effects of the compound were assessed on several human cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-5-fluoro-4-nitro-2-(trichloromethoxy)benzene, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of nitro-substituted chlorinated benzene derivatives often involves halogenation, nitration, and functional group protection. Key methods for analogous compounds include:
- Chlorination/Nitration Sequence : Use thionyl chloride or oxalyl chloride with catalysts like N-methylacetamide (NMA) or dimethylformamide (DMF) in solvents such as benzene or dichloromethane. Reaction temperatures (0–50°C) and times (1–12 hours) critically affect regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while aromatic solvents (e.g., benzene) improve solubility for intermediates .
Table 1: Synthesis Optimization for Analogous Compounds
| Reagent System | Solvent | Temperature | Reaction Time | Key Outcome | Reference |
|---|---|---|---|---|---|
| Thionyl chloride + NMA | Benzene | Reflux | 4 hours | High-purity distillate | [1] |
| Oxalyl chloride + DMF | Dichloromethane | 50°C | 1–12 hours | Orange solid (NMR-confirmed) | [1] |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming substitution patterns and verifying nitro/trichloromethoxy group positions. For example, nitro groups deshield adjacent protons, while trichloromethoxy groups show distinct splitting patterns .
- FT-IR : Identifies functional groups (e.g., C-Cl at 550–750 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, particularly for halogenated aromatics .
Q. What solvent systems are recommended for its purification?
Methodological Answer:
- Recrystallization : Use aromatic solvents (toluene) or oxygenated solvents (ethyl acetate) based on solubility trends of similar nitro-chlorobenzene derivatives. For example, 1-nitro-2,4,5-trichlorobenzene is insoluble in water but soluble in aromatic solvents .
- Chromatography : Silica gel with hexane/ethyl acetate (4:1) gradients effectively separate nitro isomers .
Q. What are the critical safety protocols when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and chemical-resistant lab coats .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents) .
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict its reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers. Nitro and trichloromethoxy groups act as strong electron-withdrawing groups, directing NAS to the para position relative to the nitro group .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions with amines or thiols .
Table 2: Substituent Effects on NAS Reactivity
| Substituent | Electronic Effect | Predicted Reactivity Site | Reference |
|---|---|---|---|
| -NO₂ | Strong EWG | Para to -Cl | [4] |
| -OCH₂CCl₃ | Moderate EWG | Ortho to -F | [16] |
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
- Phase Purity Analysis : Use differential scanning calorimetry (DSC) to detect polymorphs or impurities. For example, discrepancies in melting points (e.g., 57°C vs. 102°C for similar compounds) may arise from crystal packing differences .
- Cross-Validation : Compare data across peer-reviewed journals and industrial dictionaries (e.g., Ashford’s) to identify consensus values .
Q. What strategies identify decomposition products under thermal stress?
Methodological Answer:
Q. How do electronic effects of substituents influence regioselectivity in further functionalization?
Methodological Answer:
- Hammett Constants (σ) : Quantify substituent effects. Nitro groups (σ = +0.78) strongly deactivate the ring, favoring meta/para substitution in electrophilic reactions .
- Directed Ortho-Metalation : Use lithium bases to functionalize positions adjacent to electron-withdrawing groups, as demonstrated in benzothieno compound syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
